molecular formula C22H20N4O B10907632 Ethyl (1,3,3-tricyano-4-phenyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl)imidoformate

Ethyl (1,3,3-tricyano-4-phenyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl)imidoformate

Cat. No.: B10907632
M. Wt: 356.4 g/mol
InChI Key: PLCHNYDPOFTTJG-UHFFFAOYSA-N
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Description

ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyano group, a phenyl group, and a hexahydro-naphthalenyl moiety, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a naphthalenyl derivative with ethyl formate and a tricyano compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tricyano groups to amines or other functional groups.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE involves its interaction with specific molecular targets and pathways. The tricyano group can participate in electron transfer reactions, while the phenyl and naphthalenyl moieties can interact with various biological receptors. These interactions can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE: shares similarities with other tricyano and naphthalenyl derivatives.

    N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE: Lacks the ethyl group but has similar structural features.

    TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL DERIVATIVES: Various derivatives with different substituents on the naphthalenyl ring.

Uniqueness

The unique combination of the tricyano group, phenyl group, and hexahydro-naphthalenyl moiety in ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE gives it distinct chemical and physical properties

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl N-(1,3,3-tricyano-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalen-2-yl)methanimidate

InChI

InChI=1S/C22H20N4O/c1-2-27-15-26-21-19(12-23)17-10-6-7-11-18(17)20(22(21,13-24)14-25)16-8-4-3-5-9-16/h3-5,8-10,15,18,20H,2,6-7,11H2,1H3

InChI Key

PLCHNYDPOFTTJG-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(C2=CCCCC2C(C1(C#N)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

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